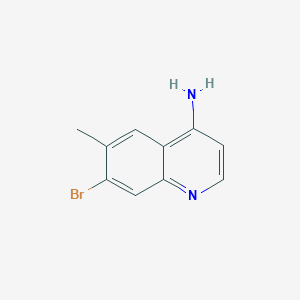

4-Amino-7-bromo-6-methylquinoline

Description

General Significance of Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit significant biological effects. The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability has led to the development of quinoline-based drugs for a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory treatments. The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors, underscores its importance as a foundational structure in the design of new therapeutic agents.

Rationale for Research on 4-Amino-7-bromo-6-methylquinoline

The specific substitution pattern of this compound, featuring an amino group at position 4, a bromine atom at position 7, and a methyl group at position 6, creates a unique electronic and steric profile that warrants investigation. The 4-aminoquinoline (B48711) moiety is a well-established pharmacophore, most famously found in the antimalarial drug chloroquine (B1663885). The introduction of a bromine atom at the 7-position and a methyl group at the 6-position can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. These modifications offer the potential for novel biological activities or improved properties over existing quinoline-based compounds.

Scope and Research Objectives for this compound

The primary research objective for this compound is to explore its potential as a modulator of specific cellular pathways. A key area of investigation, as indicated in patent literature, is its role as a potential inhibitor of autophagy pathways. researchgate.net Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

The scope of research on this compound includes:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain pure this compound and thoroughly characterizing its chemical structure and properties.

Biological Evaluation: Investigating the compound's inhibitory activity against specific molecular targets within the autophagy pathway.

Therapeutic Potential: Assessing its potential as a therapeutic agent for diseases where autophagy modulation is a validated strategy, such as certain types of bone disease. researchgate.net

Compound Information

| Compound Name |

| This compound |

| Chloroquine |

| 4-Amino-6-bromo-7-methylquinoline |

| 6-Bromo-4-iodoquinoline |

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | PubChem uni.lu |

| Molecular Weight | 237.10 g/mol | PubChem uni.lu |

| CAS Number | 1189106-23-7 | SRD Pharma srdpharma.com |

| Predicted XlogP | 2.6 | PubChem uni.lu |

| InChIKey | RDSQHDLOMWDIFA-UHFFFAOYSA-N | PubChem uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSQHDLOMWDIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670940 | |

| Record name | 7-Bromo-6-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-23-7 | |

| Record name | 7-Bromo-6-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 4 Amino 7 Bromo 6 Methylquinoline

Reactivity of the Amino Group (C-4 Position)

The amino group at the C-4 position of the quinoline (B57606) ring is a key site for derivatization, influencing the molecule's electronic properties and providing a nucleophilic center for various reactions.

The primary amino group of 4-amino-7-bromo-6-methylquinoline can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, alkylation of the amino group can be achieved using alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation). These reactions are fundamental in modifying the steric and electronic properties of the quinoline core.

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). oup.com Diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations. oup.comnih.gov For instance, they can be subjected to Sandmeyer reactions to introduce a wide range of substituents, including halides, cyano, and hydroxyl groups. They can also be used in azo coupling reactions to form highly colored azo compounds. The diazonium group is an excellent leaving group, facilitating nucleophilic substitution reactions. oup.com

This compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.govnih.govresearchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.net The formation of the azomethine (-C=N-) group in the resulting Schiff base introduces a new site of reactivity and can significantly alter the biological and photophysical properties of the parent molecule. nih.govnih.gov

Table 1: Examples of Condensation Reactions to Form Schiff Bases

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Substituted Aldehyde | Schiff Base |

| This compound | Substituted Ketone | Schiff Base |

This table illustrates the general reactants for the formation of Schiff bases from this compound.

Reactivity of the Bromo Group (C-7 Position)

The bromo substituent at the C-7 position is a versatile handle for introducing a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. wikipedia.orgossila.com

While aromatic rings are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups or specific reaction conditions can facilitate nucleophilic aromatic substitution (SNA r). oup.comwikipedia.orgmasterorganicchemistry.com In the context of this compound, the bromo group can be displaced by strong nucleophiles. The reactivity in S NAr reactions is often enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.comnih.gov

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reactivity |

| Electron-withdrawing groups (ortho/para) | Accelerates the reaction wikipedia.orgmasterorganicchemistry.com |

| Nature of the leaving group | Better leaving groups increase reaction rate youtube.com |

| Strength of the nucleophile | Stronger nucleophiles are more effective |

The bromo group at the C-7 position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgossila.com

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com It is a widely used method for forming biaryl linkages.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.govnih.gov This allows for the introduction of a wide range of primary and secondary amines at the C-7 position.

Table 3: Overview of Cross-Coupling Reactions at the C-7 Position

| Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki Coupling | Organoboron Reagent | C-C | Pd catalyst, Base mdpi.com |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkyne) | Pd catalyst, Cu(I) co-catalyst, Base organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Strong Base wikipedia.orgnih.gov |

These derivatization strategies highlight the versatility of this compound as a scaffold in medicinal chemistry and materials science, allowing for the systematic modification of its structure to fine-tune its properties for various applications.

Reduction and Dehalogenation Methodologies

The bromine atom at the C-7 position and the quinoline ring system itself are susceptible to reduction under various conditions.

Reduction of the Quinoline Ring:

The heterocyclic pyridine (B92270) ring of the quinoline nucleus can be selectively reduced to afford a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation is typically achieved through catalytic hydrogenation. A variety of catalysts, including both noble metals like rhodium, ruthenium, and palladium, as well as base metals like cobalt and manganese, have been shown to be effective for the hydrogenation of quinolines. youtube.comnih.govmasterorganicchemistry.com The reaction is often carried out under a hydrogen atmosphere, although catalytic transfer hydrogenation using hydrogen donors such as formic acid or isopropanol (B130326) is also a viable and often milder alternative. rsc.orgnih.gov For instance, cobalt-based catalysts have been successfully employed for the transfer hydrogenation of quinolines using formic acid as the hydrogen source under mild conditions. rsc.org

Dehalogenation at the C-7 Position:

The carbon-bromine bond at the C-7 position can be cleaved through reductive dehalogenation. A common and efficient method for this transformation is palladium-catalyzed hydrogenation. Typically, a palladium on carbon (Pd/C) catalyst is used in the presence of a hydrogen source. rsc.orgmdpi.com This can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like sodium formate. acs.orgresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by reaction with a hydride source and reductive elimination to yield the dehalogenated product and regenerate the active catalyst. youtube.comacs.orgyoutube.com The use of a multiphase system, for instance with a phase-transfer catalyst, can enhance the reaction rate by facilitating the removal of the generated hydrobromic acid. researchgate.net

Table 1: Representative Conditions for Reduction and Dehalogenation of Bromoquinolines

| Transformation | Reagents and Conditions | Substrate Analogue | Reference(s) |

| Ring Hydrogenation | Co(BF₄)₂·6H₂O, Ligand, Formic Acid | Quinolines | rsc.org |

| Ring Hydrogenation | Pd/C, H₂ | Quinolines | masterorganicchemistry.comrsc.org |

| Dehalogenation | Pd/C, Na-formate | Aryl Bromides | acs.orgresearchgate.net |

| Dehalogenation | Pd(dba)₂/SIMes·HCl, KOMe | Aryl Bromides | acs.org |

Reactivity of the Methyl Group (C-6 Position)

The methyl group at the C-6 position is a benzylic position and is therefore activated for a variety of functionalization reactions.

Benzylic Bromination:

The benzylic hydrogens of the C-6 methyl group are susceptible to radical substitution. A highly selective method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. chadsprep.comchemistrysteps.comyoutube.comlibretexts.orgyoutube.com This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. chadsprep.comchemistrysteps.comyoutube.com The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which minimizes competing electrophilic addition to the aromatic rings. chadsprep.comyoutube.com Solvent-free conditions for NBS bromination of diquinoline derivatives have also been reported, offering a greener alternative. rsc.orgresearchgate.net The resulting 6-(bromomethyl) derivative is a versatile intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation:

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) are commonly employed for the oxidation of alkyl side-chains on aromatic rings to the corresponding carboxylic acids, provided a benzylic hydrogen is present. chemistrysteps.comlibretexts.org The oxidation of 4-methylquinoline (B147181) to quinoline-4-carboxylic acid has been reported using chromic acid. pvamu.edu Similarly, nickel peroxide has been used for the oxidation of methylquinolines in an aqueous basic medium. tandfonline.com More recently, palladium-catalyzed aerobic oxidation of substituted 8-methylquinolines to the corresponding 8-quinolylmethyl acetates or carboxylic acids has been demonstrated, suggesting a potential route for the controlled oxidation of the 6-methyl group on the target molecule. researchgate.net The reaction of 2-methylquinolines with 2-styrylanilines can also lead to the oxidation of the C(sp³)–H bond to an aldehyde motif under metal-free conditions. acs.org

Table 2: Conditions for Benzylic Functionalization of Methylquinolines

| Transformation | Reagents and Conditions | Substrate Analogue | Reference(s) |

| Benzylic Bromination | NBS, light or peroxide | Alkylbenzenes, Diquinolines | chadsprep.comchemistrysteps.comyoutube.comlibretexts.orgyoutube.comrsc.orgresearchgate.net |

| Benzylic Oxidation | KMnO₄, H₃O⁺, heat | Alkylbenzenes | chemistrysteps.comlibretexts.org |

| Benzylic Oxidation | Nickel Peroxide, aq. base | Methylquinolines | tandfonline.com |

| Benzylic Oxidation | Pd(II), O₂, AcOH-Ac₂O | 8-Methylquinolines | researchgate.net |

Ring System Modification and Annulation Reactions

The 4-aminoquinoline (B48711) core of the target molecule provides opportunities for the construction of fused heterocyclic systems.

Furan (B31954) and Pyrrole (B145914) Annulation:

The synthesis of furo[2,3-b]quinolines and pyrrolo[2,3-b]quinolines can be achieved from 4-aminoquinoline precursors. researchgate.net For instance, 4-anilinofuro[2,3-b]quinoline derivatives have been synthesized and evaluated for their biological activity. nih.gov A metal-free [4+2] cycloaddition of in situ generated aza-o-quinone methides with furans has been developed for the synthesis of furo[3,2-b]quinolines. nih.gov Another approach involves the intramolecular aza-Morita-Baylis-Hillman (MBH) reaction of furanone derivatives to yield furo[3,4-c]quinolin-3(1H)-ones. rsc.org These strategies could potentially be adapted to the 4-amino group of the target molecule to construct a fused furan or pyrrole ring.

Pyrazole (B372694) Annulation:

While direct pyrazole annulation from a 4-aminoquinoline is less common, the Pictet-Spengler reaction offers a conceptual blueprint for cyclization reactions involving an amino group and an adjacent aromatic system. youtube.comnih.govyoutube.comrsc.org This reaction typically involves the condensation of an arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline. youtube.comyoutube.com Although the target molecule is a 4-aminoquinoline, it is conceivable that a suitably functionalized derivative could undergo an intramolecular cyclization to form a fused pyrazole ring, potentially following a similar mechanistic pathway.

Table 3: Annulation Strategies for Quinoline Systems

| Fused Ring | Reaction Type | Key Precursors | Reference(s) |

| Furan | Cycloaddition | Aza-o-quinone methides, Furans | nih.gov |

| Furan | Intramolecular aza-MBH | Furanone derivatives | rsc.org |

| Furan | Nucleophilic substitution | 4-Chloroquinolines, anilines | nih.gov |

| Pyrrole | From 4-aminoquinolines | 4-Aminoquinoline derivatives | researchgate.net |

| Pyrazole | Pictet-Spengler type | Arylethylamines, Carbonyls | youtube.comnih.govyoutube.comrsc.org |

Mechanistic Investigations of Key Transformations

Mechanism of Palladium-Catalyzed Dehalogenation:

The palladium-catalyzed dehalogenation of aryl bromides is a well-established reaction that proceeds through a catalytic cycle. youtube.comnih.gov The cycle is generally initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. youtube.com This is followed by a reaction with a hydride source, which can be generated from various precursors like formic acid salts. acs.org The final step is a reductive elimination, which forms the dehalogenated arene and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.com

Mechanism of Benzylic Bromination with NBS:

The benzylic bromination with N-bromosuccinimide (NBS) follows a free-radical chain mechanism. chadsprep.comchemistrysteps.comyoutube.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or a radical initiator, to generate a bromine radical. chemistrysteps.comyoutube.com This bromine radical then abstracts a benzylic hydrogen from the methyl group, forming a resonance-stabilized benzylic radical and HBr. chemistrysteps.comlibretexts.org The benzylic radical then reacts with a molecule of Br₂ (which is generated in low concentrations from the reaction of NBS with HBr) to form the brominated product and another bromine radical, which propagates the chain reaction. youtube.com The high selectivity for the benzylic position is due to the stability of the intermediate benzylic radical, which is delocalized over the aromatic ring. chemistrysteps.comlibretexts.org

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Amino 7 Bromo 6 Methylquinoline 9, 10, 12, 14, 20, 31, 35

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural assignment of 4-Amino-7-bromo-6-methylquinoline. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

Based on the structure of this compound, the expected ¹H NMR signals would include:

A singlet for the methyl group (-CH₃) protons.

Distinct signals in the aromatic region for the protons on the quinoline (B57606) ring system. The protons at positions 2, 3, 5, and 8 would each produce a unique signal.

A broad signal for the amino group (-NH₂) protons, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in its structure. The chemical shifts would be characteristic of the aromatic and methyl carbons, with the carbons bonded to bromine and nitrogen showing specific shifts due to the electronic effects of these heteroatoms. While specific spectral data for this compound is not widely published, analysis of related compounds like 6-methylquinoline (B44275) provides reference points for expected chemical shifts. chemicalbook.comchemicalbook.comnih.gov The effect of bromine and amino substituents on the chemical shifts of the quinoline core is also a critical consideration in spectral assignment. nih.gov

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-H | Doublet | Aromatic C |

| 3-H | Doublet | Aromatic C |

| 4-NH₂ | Broad Singlet | - |

| 5-H | Singlet | Aromatic C |

| 6-CH₃ | Singlet | Methyl C |

| 8-H | Singlet | Aromatic C |

| C2 | - | Aromatic C |

| C3 | - | Aromatic C |

| C4 | - | Aromatic C (bonded to N) |

| C4a | - | Aromatic C (bridgehead) |

| C5 | - | Aromatic C |

| C6 | - | Aromatic C (bonded to CH₃) |

| C7 | - | Aromatic C (bonded to Br) |

| C8 | - | Aromatic C |

| C8a | - | Aromatic C (bridgehead) |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the protons at C-2 and C-3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This allows for the direct assignment of a carbon's chemical shift based on its attached proton's known shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. youtube.com It is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from the methyl protons to the C-6 carbon and the adjacent C-5 and C-7 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the spatial arrangement of substituents on the quinoline ring.

The combined application of these 2D NMR techniques allows for a complete and confident assignment of the structure of this compound. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. thesciencein.org For this compound, the molecular formula is C₁₀H₉BrN₂. sigmaaldrich.com

Standard mass spectrometry would show a molecular ion peak corresponding to the mass of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic pair of peaks (M and M+2) of nearly equal intensity would be observed for the molecular ion, which is a clear indicator of the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. escholarship.org This technique can distinguish between compounds with the same nominal mass but different elemental formulas. The predicted monoisotopic mass for this compound is 235.9949 Da. uni.lu HRMS is often used in the final confirmation of a synthesized compound's identity. nih.gov

Interactive Table: Predicted HRMS Data for this compound Adducts (Source: PubChemLite) uni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 237.00218 |

| [M+Na]⁺ | 258.98412 |

| [M-H]⁻ | 234.98762 |

| [M+NH₄]⁺ | 254.02872 |

| [M+K]⁺ | 274.95806 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman provide information about the functional groups present in a molecule.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. nih.gov Expected absorptions include:

N-H stretching: The amino group (-NH₂) would show one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic ring stretching vibrations would be observed in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibration of the amino group is typically found around 1600 cm⁻¹.

C-Br stretching: The carbon-bromine bond would exhibit a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic rings.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like quinolines are excellent chromophores. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π→π* transitions within the quinoline ring system. The presence of the amino group (an auxochrome) and the bromine atom would be expected to cause shifts in the absorption maxima (λ_max) compared to the parent 6-methylquinoline.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the individual elements (primarily carbon, hydrogen, and nitrogen) within a chemical compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the confirmation of the empirical formula, and by extension, the molecular formula for a newly synthesized compound.

The molecular formula for this compound has been established as C₁₀H₉BrN₂. mdpi.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated with a high degree of precision.

Theoretical Elemental Composition of this compound (C₁₀H₉BrN₂)

To determine the theoretical percentages, the atomic weights of the constituent elements are used:

Carbon (C): 12.011 u

Hydrogen (H): 1.008 u

Bromine (Br): 79.904 u

Nitrogen (N): 14.007 u

The molecular weight of C₁₀H₉BrN₂ is calculated to be approximately 237.10 g/mol . sigmaaldrich.comrsc.org

The theoretical percentage of each element is then calculated as follows:

Carbon (C): (10 * 12.011 / 237.10) * 100% = 50.66%

Hydrogen (H): (9 * 1.008 / 237.10) * 100% = 3.83%

Nitrogen (N): (2 * 14.007 / 237.10) * 100% = 11.82%

In a typical research setting, a sample of the synthesized this compound would be subjected to combustion analysis. This process would yield experimental values for the percentages of carbon, hydrogen, and nitrogen. This "found" data would then be presented alongside the "calculated" theoretical values for direct comparison.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis for this compound (C₁₀H₉BrN₂)

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 50.66 | Data not available |

| Hydrogen (H) | 3.83 | Data not available |

| Nitrogen (N) | 11.82 | Data not available |

Computational Chemistry and Theoretical Investigations of 4 Amino 7 Bromo 6 Methylquinoline 9, 10, 13, 16, 20, 22, 23, 26, 27, 31

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are employed to investigate the electronic structure and properties of many-body systems, such as molecules, by mapping the complex many-electron problem onto a simpler one based on the electron density. nih.gov These calculations are instrumental in understanding the stability, reactivity, and spectroscopic characteristics of quinoline (B57606) derivatives. nih.govrsc.org For 4-Amino-7-bromo-6-methylquinoline, DFT calculations can elucidate the influence of the amino, bromo, and methyl substituents on the quinoline core.

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31+G(d,p), can be used to optimize the bond lengths, bond angles, and dihedral angles. nih.gov

The planarity of the quinoline ring system is a key feature, but the orientation of the amino group and the methyl group's hydrogens are important conformational variables. While the quinoline core is rigid, rotations around the C-N bond of the amino group can lead to different conformers. Theoretical calculations can determine the relative energies of these conformers to identify the most stable arrangement. Studies on similar quinoline derivatives have successfully used DFT to establish their most stable geometric structures. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Quinoline Core (Representative Data) Note: This table presents hypothetical, yet realistic, data for this compound based on general values for similar structures, as specific published data was not found.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C4-N (amino) | 1.37 Å |

| Bond Length | C7-Br | 1.90 Å |

| Bond Length | C6-C (methyl) | 1.51 Å |

| Bond Angle | C3-C4-N (amino) | 121.5° |

| Bond Angle | C6-C7-Br | 120.8° |

| Dihedral Angle | C5-C6-C(methyl)-H | 60.0° |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO would likely be distributed across the aromatic system. researchgate.net DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Quinoline (Representative Data) Note: This table contains representative values based on studies of similar molecules, as specific data for this compound was not found.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.net The MEP surface allows for the identification of electrophilic and nucleophilic sites within a molecule.

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The negative regions, indicating electron-rich areas, are expected around the nitrogen atom of the quinoline ring and the amino group, making them susceptible to electrophilic attack. The positive regions, representing electron-poor areas, would likely be found near the hydrogen atoms of the amino group and potentially a region of positive potential on the bromine atom known as a σ-hole, which is characteristic of halogen bonding. researchgate.netiucr.org

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability. rsc.orgrsc.org

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors, derived from DFT calculations, are crucial for quantitative structure-activity relationship (QSAR) studies. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors (Representative Data) Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 2.30 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.74 |

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters. By calculating the vibrational frequencies, one can simulate the Infrared (IR) and Raman spectra of this compound. nih.gov Comparing these theoretical spectra with experimental ones can help in the structural confirmation and assignment of vibrational modes.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. rsc.orgresearchgate.net This analysis provides insights into the electronic structure and the nature of the transitions (e.g., π→π*). Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method allow for the calculation of NMR chemical shifts (1H and 13C), which are invaluable for structural elucidation. nih.gov

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to study its behavior in a solvent (like water or an organic solvent) or its interaction with a biological target, such as a protein or DNA. mdpi.com These simulations provide detailed information on:

Solvation: How the molecule is surrounded by solvent molecules and the nature of the intermolecular interactions.

Conformational Dynamics: How the molecule's shape and conformation fluctuate over time at a given temperature.

Binding Stability: If the molecule is part of a complex (e.g., with an enzyme), MD can assess the stability of the binding pose and the key interactions holding the complex together. acs.orgacs.org

MD simulations on quinoline derivatives have been used to understand their potential as enzyme inhibitors by analyzing the stability of the ligand-protein complex, calculating binding free energies, and identifying key interacting amino acid residues. mdpi.comnih.gov Such studies would be invaluable in exploring the potential biological applications of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applied to quinoline derivatives to predict their therapeutic potential. bohrium.comnih.govscholarsresearchlibrary.comresearchgate.net

QSAR studies on quinoline analogs typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be categorized as constitutional, geometrical, electrostatic, and topological, among others. bohrium.com For instance, a QSAR study on a series of camptothecin (B557342) derivatives, which are also quinoline alkaloids, utilized constitutional and geometrical descriptors to predict their anticancer activity. bohrium.com

Ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown, relies on the information from a set of molecules known to be active. nih.gov This approach was used to design novel quinoline derivatives as potential anticancer agents by creating 3D-QSAR models based on a series of 33 compounds. nih.gov The insights gained from the contour maps of these models help in identifying the key structural features required for enhanced biological activity. nih.govnih.gov

The general process for developing a QSAR model for a class of compounds like quinoline derivatives involves:

Data Set Selection: A series of compounds with known biological activities is chosen. scholarsresearchlibrary.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms, are used to build a predictive model. bohrium.comresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. bohrium.comnih.gov

QSAR models developed for quinoline derivatives have shown good statistical significance, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness and predictive ability. nih.govscholarsresearchlibrary.com

Table 1: Key Aspects of QSAR and Ligand-Based Design for Quinoline Derivatives

| Aspect | Description | Relevance to this compound |

| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure and properties (e.g., molecular weight, logP, polar surface area). bohrium.com | These descriptors for this compound would be crucial inputs for any QSAR model. |

| Statistical Models | Mathematical equations that correlate the descriptors with biological activity (e.g., Multiple Linear Regression, Partial Least Squares). bohrium.comscholarsresearchlibrary.com | A predictive model could be built to estimate the activity of this compound based on its descriptors. |

| Contour Maps | 3D visualizations from CoMFA/CoMSIA studies that show regions where steric, electrostatic, or other properties are favorable or unfavorable for activity. nih.govnih.gov | These maps would guide the modification of the this compound structure to enhance its desired biological effects. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | A pharmacophore model could be developed from active quinoline derivatives to design new compounds based on the this compound scaffold. |

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukm.edu.mymbimph.comnih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. ukm.edu.mynih.gov

The binding of a ligand like this compound to a protein is a complex process driven by various non-covalent interactions. Molecular docking simulations aim to elucidate these binding mechanisms by placing the ligand into the active site or binding pocket of a protein and calculating a score that represents the binding affinity. mbimph.com

Studies on related quinoline derivatives have shown that they can bind to the active sites of various enzymes. For instance, some quinoline derivatives have been docked into the ATP binding pocket of Beta-lactam enzymes to evaluate their antibacterial activity. wisdomlib.org In the context of anticancer research, quinazoline (B50416) derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to predict their binding modes. nih.govresearchgate.net

The binding mechanism of 4-aminoquinoline (B48711) derivatives often involves the quinoline ring system intercalating into hydrophobic pockets within the protein's active site, while the amino group and other substituents form specific hydrogen bonds and other interactions with key amino acid residues. ukm.edu.mynih.gov

The stability of a ligand-protein complex is determined by a variety of intermolecular interactions. Molecular docking studies are instrumental in identifying these key interactions.

Hydrogen Bonding: The amino group at the 4-position of the quinoline ring is a potential hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. These interactions with specific amino acid residues in the binding site are crucial for anchoring the ligand in the correct orientation. For example, in docking studies of quinazoline derivatives with EGFR, hydrogen bonds with residues like Cys773 and Met769 have been observed. nih.gov

Halogen Bonding: The bromine atom at the 7-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom of a protein. This type of interaction can significantly influence binding affinity and selectivity.

π-π Stacking and π-Alkyl Interactions: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Additionally, π-alkyl interactions can occur between the quinoline ring and alkyl side chains of amino acids like leucine, isoleucine, and valine. nih.gov

Table 2: Predicted Intermolecular Interactions of this compound

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Protein Residues |

| Hydrogen Bonding | 4-Amino group (donor), Quinoline nitrogen (acceptor) | Serine, Threonine, Aspartate, Glutamate, Cysteine, Methionine |

| Hydrophobic Interactions | Quinoline ring, 6-Methyl group | Valine, Leucine, Isoleucine, Phenylalanine, Alanine |

| Halogen Bonding | 7-Bromo group | Carbonyl oxygen of the peptide backbone, Oxygen or Nitrogen atoms in amino acid side chains |

| π-π Stacking | Quinoline ring system | Phenylalanine, Tyrosine, Tryptophan |

| π-Alkyl Interactions | Quinoline ring system | Leucine, Isoleucine, Valine, Alanine |

Biological and Medicinal Chemistry Insights in Vitro and Mechanistic Studies 1, 3, 4, 6, 7, 8, 11, 13, 15, 17, 18, 19, 21, 24, 27, 28, 30, 31

Structure-Activity Relationship (SAR) Studies of 4-Amino-7-bromo-6-methylquinoline and its Derivatives

The potency and selectivity of 4-aminoquinoline (B48711) compounds are highly sensitive to the nature and position of substituents on the quinoline (B57606) core and the characteristics of the side chain at position 4.

Position 7: The substituent at the 7-position of the quinoline ring is a critical determinant of biological activity, particularly in the context of antimalarial action. Research indicates that an electron-withdrawing group at this position is a prerequisite for significant potency. researchgate.net Studies comparing various substituents have shown that 7-bromo and 7-iodo derivatives exhibit antimalarial activity comparable to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov In contrast, derivatives with 7-fluoro or 7-trifluoromethyl groups are generally less active, while 7-methoxy substituted aminoquinolines are largely inactive. nih.gov

The electron-withdrawing nature of the substituent at C7 directly influences the compound's ability to inhibit β-hematin formation, a key mechanism in its antimalarial effect. researchgate.netnih.gov This capacity is correlated with the Hammett constant of the substituent; a stronger electron-withdrawing character enhances inhibitory action. researchgate.netnih.gov This electronic effect also lowers the pKa of both the quinoline ring nitrogen and the amino group in the side chain, which is crucial for the drug's accumulation in the acidic food vacuole of the parasite. nih.govresearchgate.net

Position 4: The 4-amino group and its associated side chain are fundamental to the molecule's biological function. researchgate.net The nature of the diamino side chain, including its length and the basicity of the terminal amine, plays a significant role in activity. researchgate.netnih.gov For instance, aminoquinolines with N,N-diethyldiaminoalkane side chains of varying lengths have demonstrated activity against both sensitive and resistant P. falciparum strains. nih.gov Furthermore, incorporating features that allow for intramolecular hydrogen bonding within the side chain has been shown to yield potent antimalarial compounds. nih.gov

| Substituent at C7 | Relative Activity vs. Chloroquine-Susceptible P. falciparum | Relative Activity vs. Chloroquine-Resistant P. falciparum | Reference |

|---|---|---|---|

| -Br (Bromo) | As active as 7-chloro derivatives | As active as 7-chloro derivatives | nih.gov |

| -I (Iodo) | As active as 7-chloro derivatives | As active as 7-chloro derivatives | nih.gov |

| -F (Fluoro) | Less active | Substantially less active | nih.gov |

| -CF3 (Trifluoromethyl) | Less active | Substantially less active | researchgate.netnih.gov |

| -OCH3 (Methoxy) | Inactive | Inactive | nih.gov |

| -NO2 (Nitro) | Active (dependent on pH trapping) | Not specified | nih.govresearchgate.net |

The three-dimensional arrangement of atoms (stereochemistry), particularly in the side chain attached to the 4-amino group, can have a profound impact on biological activity. Studies on bisquinoline compounds, where two 7-chloroquinoline (B30040) units are linked by a cyclohexane-1,2-diamine bridge, have demonstrated this principle clearly. scilit.com The synthesis and evaluation of (±)-trans, cis, and the individual 1R,2R-(-) and 1S,2S-(+) enantiomers of the trans-isomer revealed that all forms exhibited potent antimalarial activity. scilit.com The distinct activities among stereoisomers suggest that the spatial orientation of the side chain is crucial for optimal interaction with the biological target, indicating that the compound conforms to a specific, sterically-defined binding site or receptor. scilit.com

In Vitro Biological Target Engagement Studies

The therapeutic effects of chemical compounds are mediated through their interaction with specific biological molecules. The following subsections explore the known target engagement profile for 4-aminoquinolines.

Specific receptor binding affinities for this compound at targets like the α2C-adrenoceptor, NMDA receptors, or the orphan G protein-coupled receptor GPR35 have not been prominently reported. The main "receptor" target discussed in the context of the antimalarial activity of 4-aminoquinolines is ferriprotoporphyrin IX (hematin), the substrate for hemozoin biocrystallization. scilit.com The interaction with hematin (B1673048) is a key step in preventing its detoxification by the malaria parasite. nih.gov

Certain quinoline-based compounds are known to exert biological effects through interaction with nucleic acids. Chloroquine (B1663885), the prototypical 4-aminoquinoline, has been reported to inhibit DNA and RNA polymerase reactions, suggesting an interaction with the nucleic acid template. scilit.com This mode of action often involves the intercalation of the planar quinoline ring system between the base pairs of the DNA double helix, a mechanism shared by other heterocyclic compounds like acridines. scilit.com This interaction can disrupt DNA replication and transcription, contributing to the compound's cytotoxic or antimicrobial effects.

Protein-Ligand Interaction Profiling (e.g., PBP2a binding)

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has posed significant therapeutic challenges, largely due to the expression of penicillin-binding protein 2a (PBP2a). nih.govmdpi.com This enzyme has a low affinity for most β-lactam antibiotics, rendering them ineffective. nih.govnih.gov PBP2a catalyzes the DD-transpeptidation reaction essential for bacterial cell wall biosynthesis. mdpi.com

Certain heterocyclic compounds, including those with quinoline-like structures, have been investigated as inhibitors of PBP2a. For instance, quinazolinones, which share a bicyclic aromatic structure with quinolines, have been shown to bind to an allosteric site on PBP2a. nih.gov This binding event triggers a conformational change that opens the active site, making the enzyme susceptible to inhibition by β-lactam antibiotics like piperacillin. nih.gov This synergistic mechanism effectively resensitizes MRSA to conventional antibiotics. While specific binding data for this compound with PBP2a is not detailed in the reviewed literature, the established activity of related scaffolds highlights a promising avenue for designing novel anti-MRSA agents based on the quinoline framework that can overcome resistance by targeting PBP2a. nih.govmdpi.com

Mechanistic Pathways of Observed Biological Effects (In Vitro Models)

Quinoline derivatives exert their biological effects through diverse and complex mechanisms, often involving the modulation of critical cellular pathways. The specific outcome, such as inducing cell death or inhibiting proliferation, is highly dependent on the substitution pattern of the quinoline ring. mdpi.comnih.gov

Several quinoline-based compounds have been identified as potent inducers of apoptosis. For example, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to disrupt lysosome function, which subsequently impairs autophagy and triggers apoptosis, evidenced by the activation of caspase-9 and cleavage of PARP. nih.gov Other derivatives have been found to induce cell cycle arrest and apoptosis through the p53-MDM2 pathway. mdpi.com The PI3K/AkT/mTOR signaling pathway, a crucial regulator of cell growth and survival, is another target for quinoline derivatives; molecules like omipalisib (B1684000) are potent inhibitors of this pathway. nih.gov

Conversely, not all quinoline derivatives follow this pro-apoptotic mechanism. A study on the quinoline derivative YH-0623 demonstrated that while it effectively suppressed the proliferation of prostate cancer cells, it did not induce significant changes in cell cycle progression or apoptosis markers. acs.org This indicates that its antiproliferative effects are mediated through alternative pathways, specifically by inhibiting mitochondrial transcription. acs.org This diversity in mechanisms underscores the chemical tractability of the quinoline scaffold for developing anticancer agents with varied modes of action. nih.gov

Many quinoline derivatives exhibit significant antioxidant activity, a property attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. researchgate.netresearchgate.net The primary mechanisms involve hydrogen atom donation to neutralize radicals and the ability to form stable complexes with metals like iron, which prevents their participation in the Fenton reaction that generates highly reactive hydroxyl radicals. researchgate.net

The antioxidant capacity is heavily influenced by the nature and position of substituents on the quinoline core. mdpi.com The presence of hydroxyl (-OH) groups, particularly in a catechol-like arrangement, significantly enhances radical-scavenging ability. mdpi.comnih.gov For instance, studies comparing different quinoline derivatives in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays consistently show that hydroxylated analogs possess superior activity. mdpi.comnih.gov The secondary nitrogen atom within the quinoline ring structure is also believed to contribute to its antioxidant ability by stabilizing the resulting radical form through electron delocalization. researchgate.net

The following table summarizes the antioxidant activities of several quinoline derivatives from various studies.

| Compound | Assay | Activity (IC50 or % Scavenging) | Reference |

|---|---|---|---|

| 1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2) | ABTS | Highest antioxidant potential among tested Qui derivatives | mdpi.com |

| 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) | DPPH | Noticeable antioxidant potential | mdpi.com |

| Caffeic acid-8-amino-quinoline derivative (4) | DPPH | IC50: 17.0 ± 0.5 µM | nih.gov |

| Caffeic acid-8-amino-quinoline derivative (5) | DPPH | IC50: 13.0 ± 0.8 µM | nih.gov |

| Caffeic acid-8-amino-quinoline derivative (6) | DPPH | IC50: 16.0 ± 0.4 µM | nih.gov |

| 6-aminoquinoline-7-hydroxylic acid derivative (A2) | DPPH | Highest activity at 4 µM | echemcom.com |

| 6-aminoquinoline-7-hydroxylic acid derivative (A3) | DPPH | 66.8% scavenging (polar side chains) | echemcom.com |

The quinoline scaffold is a cornerstone of many antibacterial agents, with derivatives exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net The mechanisms of action are varied and target several essential bacterial processes.

A prominent mode of action for many quinoline-containing drugs, particularly the fluoroquinolones, is the inhibition of bacterial DNA topoisomerases (DNA gyrase and topoisomerase IV). nih.gov This interference disrupts DNA replication and repair, leading to bacterial cell death. Other quinoline derivatives have been shown to target bacterial energy metabolism. The anti-tuberculosis drug bedaquiline, a diarylquinoline, acts by specifically inhibiting the proton pump of mycobacterial ATP synthase. nih.govnih.gov This disrupts the cell's ability to generate energy, proving fatal to the bacterium.

For resistant strains like MRSA, quinoline derivatives may act by inhibiting PBP2a, as discussed previously, preventing cell wall synthesis. nih.gov The table below presents the minimum inhibitory concentration (MIC) for several quinoline derivatives against various bacterial strains, illustrating their potent antibacterial activity.

| Compound/Derivative Series | Bacterial Strain | MIC (µg/mL or µM) | Reference |

|---|---|---|---|

| 8-hydroxyquinoline-5-sulfonamide (3c) | MRSA (clinical isolates) | 4-8 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 5 µM | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 24 µM | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7h) | S. aureus | 10 µM | nih.gov |

| 7-bromo-8-hydroxyquinoline (4) | Gram-negative bacteria | Potent activity | researchgate.net |

| Parent 8-hydroxyquinoline (B1678124) (1) | Gram-positive bacteria | 3.44-13.78 µM | researchgate.net |

The most well-established mechanism of action for quinoline-based antimalarials like chloroquine is the inhibition of hemozoin formation. globalscienceresearchjournals.orgnih.govresearchgate.net During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.govpnas.org To protect itself, the parasite detoxifies the heme by crystallizing it into an inert, insoluble pigment called hemozoin within its acidic digestive vacuole. nih.govnih.gov

Quinoline drugs accumulate to high concentrations in the parasite's digestive vacuole. globalscienceresearchjournals.orgpnas.org There, they interfere with hemozoin crystallization. researchgate.net Two main hypotheses exist for this inhibition: one suggests the drug forms a complex with the heme monomer, preventing it from being incorporated into the growing crystal; the other proposes that the drug molecule caps (B75204) the most rapidly growing faces of the hemozoin crystal, halting further extension. pnas.orgnih.gov X-ray microscopy studies on parasites treated with a bromoquine analog provided direct in-vivo evidence for the crystal capping mechanism. pnas.org

The failure to sequester heme into hemozoin leads to a buildup of the toxic monomer. nih.govresearchgate.net This free heme can lyse membranes and, in the presence of hydrogen peroxide, catalyzes peroxidative reactions that damage other vital biomolecules, including proteins (such as cysteine proteases essential for hemoglobin digestion) and lipids, ultimately leading to parasite death. nih.gov

The inherent photophysical properties of the quinoline ring, such as its rigid, conjugated structure and high fluorescence quantum yield, make it an excellent fluorophore for the design of chemosensors. nih.govnih.gov By chemically modifying the quinoline core with specific receptor units, scientists have developed a wide range of fluorescent probes that can selectively detect various analytes, including metal ions and biological macromolecules. rsc.orgrsc.orgacs.org

These sensors often operate on principles like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). acs.orgmdpi.comcapes.gov.br For example, a sensor might be designed to be non-fluorescent in its free state due to PET quenching. Upon binding to a target analyte, such as a Zn²⁺ ion, the PET process is inhibited, leading to a "turn-on" fluorescence response. rsc.orgmdpi.com Other sensors exhibit a colorimetric or ratiometric response, where the emission wavelength shifts upon binding, allowing for more precise quantification. nih.govrsc.org

Quinoline-based probes have been successfully developed for the sensitive and selective detection of biologically and environmentally important ions such as Zn²⁺, Cu²⁺, Pb²⁺, and Fe³⁺ in aqueous media. nih.govnih.govrsc.orgrsc.org Furthermore, they have been engineered to target complex biological structures, such as the tau aggregates implicated in Alzheimer's disease, demonstrating their potential as diagnostic imaging agents. acs.org

The table below highlights several quinoline-based fluorescent probes and their characteristics.

| Probe/Sensor | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline derivative (Receptor 1) | Zn²⁺ | Turn-on fluorescence (317-fold enhancement) | 4.48 µM | rsc.org |

| Quinoline derivative | Cu²⁺ / Cu⁺ | Fluorescence enhancement, colorimetric shift | 1.03 µM | rsc.org |

| Mono Schiff base of quinoline (L) | Pb²⁺ | On-off fluorescence quenching, colorimetric | 0.99 µM (fluorescence) | nih.gov |

| Pyrazoloquinoline derivative (PQPc) | Zn²⁺ | Turn-on fluorescence (PET inhibition) | 0.193 µM | mdpi.com |

| Quinoline-based probe (Q-tau 4) | Tau aggregates | Turn-on fluorescence (molecular rotor) | Kd = 16.6 nM (binding affinity) | acs.org |

| Quinoline derivative (Sensor 1) | Fe³⁺ | Fluorescence quenching | 86.7 µM | nih.gov |

Future Research Directions and Translational Perspectives for 4 Amino 7 Bromo 6 Methylquinoline

Development of Novel Synthetic Routes and Methodological Enhancements

The efficient synthesis of polysubstituted quinolines is a critical step in their development as research tools and therapeutic leads. While classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses provide fundamental access to the quinoline (B57606) core, they often require harsh conditions and offer limited control over regioselectivity. nih.goviipseries.org Modern synthetic chemistry presents numerous opportunities to develop more efficient, scalable, and environmentally benign routes to 4-Amino-7-bromo-6-methylquinoline.

Future research will likely focus on transition-metal-catalyzed cross-coupling and annulation reactions. mdpi.com Methodologies involving palladium, copper, or rhodium catalysts could enable the convergent assembly of the quinoline core from simpler precursors, allowing for the late-stage introduction of the bromo and methyl substituents. mdpi.comrsc.org Another promising avenue is the advancement of one-pot, multicomponent reactions (MCRs), which enhance synthetic efficiency by combining multiple synthetic steps without isolating intermediates. rsc.org The development of a robust MCR for this specific substitution pattern would significantly accelerate the synthesis of an analog library for biological screening.

Methodological enhancements could also involve the use of microwave-assisted synthesis or flow chemistry to reduce reaction times and improve yields. frontiersin.orgnih.gov For instance, the nucleophilic aromatic substitution (SNAr) of a precursor like 4-chloro-7-bromo-6-methylquinoline with an amino source could be optimized under microwave irradiation. frontiersin.orgnih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Precursors | Key Features | Anticipated Advantages |

|---|---|---|---|

| Classical (e.g., Modified Friedländer) | 2-Amino-4-bromo-5-methylbenzaldehyde and a ketone | Well-established | Access to core scaffold |

| Transition-Metal Catalysis | Substituted anilines and alkynes | High efficiency and regioselectivity | Modular and versatile |

| Multicomponent Reactions (MCRs) | Aniline (B41778), aldehyde, and an activated methylene (B1212753) compound | High atom economy, operational simplicity | Rapid library synthesis |

| Microwave-Assisted SNAr | 4-Chloro-7-bromo-6-methylquinoline and an amine | Accelerated reaction rates | Reduced synthesis time |

Advanced Derivatization for Enhanced Potency and Selectivity

The three substituents on the this compound scaffold provide distinct handles for chemical modification to enhance biological activity and target selectivity. Advanced derivatization strategies can systematically probe the structure-activity relationships (SAR) of this molecular core.

C4-Amino Group: This position is crucial for the biological activity of many 4-aminoquinoline (B48711) drugs. pharmacy180.com Derivatization can include acylation, sulfonylation, or the introduction of various alkyl or aryl side chains. Modifying the basicity and steric bulk at this position can influence target binding and pharmacokinetic properties. For example, introducing side chains capable of forming intramolecular hydrogen bonds has been shown to be critical for potency against certain drug-resistant strains in antimalarial contexts. nih.gov

C7-Bromo Group: The bromine atom is a versatile functional group. It can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of aryl, heteroaryl, or alkyl groups. nih.govresearchgate.net This allows for extensive exploration of the chemical space around the C7 position, which can be critical for modulating potency and selectivity. Studies on other 7-substituted 4-aminoquinolines have shown that replacing the halogen with biaryl or diaryl ether moieties can lead to potent analogs. nih.gov

C6-Methyl Group: While seemingly simple, the methyl group can be a site for functionalization. For instance, oxidation could yield a hydroxymethyl or carboxyl group, providing new points for derivatization. Furthermore, C-H activation strategies could potentially be employed to introduce further substituents at this position or on the methyl group itself.

Integrated Computational and Experimental Approaches for Structure-Function Relationships

To rationalize the design of new derivatives and understand their biological activity, a combination of computational modeling and experimental validation is indispensable. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the physicochemical properties of a series of compounds with their biological activities. researchgate.netnih.gov

For this compound and its derivatives, 2D- and 3D-QSAR models can be developed to identify key structural features that govern potency. nih.govnih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the favorable and unfavorable steric, electrostatic, and hydrophobic regions around the scaffold. nih.govmdpi.com These models can guide the design of new analogs with improved activity.

Molecular docking simulations can be used to predict the binding modes of this compound derivatives within the active sites of specific protein targets. nih.gov This can help elucidate the mechanism of action and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. Integrating these computational predictions with experimental data from biological assays creates a powerful feedback loop for iterative drug design and optimization.

Exploration of New Biological Targets and Mechanistic Pathways

The quinoline scaffold is known to interact with a diverse range of biological targets. While 4-aminoquinolines are historically famous as antimalarial agents that inhibit hemozoin formation, recent research has shown their potential in other therapeutic areas. nih.govplos.orgnih.gov

Oncology: Many quinoline-based compounds have been identified as potent kinase inhibitors, which are crucial for cancer therapy. nih.gov Future research could screen this compound and its derivatives against a panel of kinases to identify potential anticancer activity. The substitution pattern may offer unique interactions within the ATP-binding pocket of specific kinases.

Infectious Diseases: Beyond malaria, quinoline derivatives have shown activity against other pathogens, including bacteria and Leishmania parasites. frontiersin.org The lipophilicity and electronic properties conferred by the bromo and methyl groups could be advantageous for activity against these organisms.

Neurodegenerative Diseases: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative disorders, partly due to their ability to chelate metal ions or modulate neurotransmitter receptors.

Mechanistic studies will be crucial to understand how this compound exerts its biological effects. This could involve identifying direct protein targets, investigating its effects on cellular signaling pathways, or studying its ability to accumulate in specific cellular compartments.

Table 2: Potential Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Target Class | Example Mechanism of Action | Relevant Analogs |

|---|---|---|---|

| Malaria | Heme detoxification pathway | Inhibition of hemozoin formation | Chloroquine (B1663885), Amodiaquine |

| Cancer | Protein Kinases | Inhibition of ATP binding | Bosutinib, Lenvatinib |

| Bacterial Infections | DNA Gyrase/Topoisomerase IV | Inhibition of DNA replication | Fluoroquinolones |

| Leishmaniasis | Parasite Mitochondria | Depolarization of mitochondrial membrane | 4-Aminoquinolines |

Role as a Precursor for Complex Heterocyclic Architectures

The functional groups on this compound make it a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. The amino group can participate in cyclization reactions to form fused pyrimidine, imidazole, or triazole rings. Similarly, the bromine atom is a key handle for intramolecular cyclization reactions, often mediated by transition metals, to construct additional rings. These more complex architectures could possess novel biological activities and unique three-dimensional shapes for interacting with biological targets.

Challenges in the Development of Quinoline-Based Research Compounds

Despite their promise, the development of quinoline-based compounds is not without its challenges. One of the most significant hurdles is the emergence of drug resistance, particularly in infectious diseases and oncology. researchgate.net Any new quinoline derivative must be evaluated against resistant strains or cell lines to assess its potential to overcome existing resistance mechanisms.

Furthermore, toxicity is a common concern with quinoline scaffolds. mdpi.com Cardiotoxicity and hepatotoxicity have been associated with some quinoline-based drugs. Therefore, early-stage assessment of cytotoxicity against mammalian cell lines is essential.

Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can also be challenging. Poor solubility or rapid metabolism can limit the bioavailability and efficacy of a compound. mdpi.com The development of this compound and its derivatives will require careful optimization of these properties to produce viable research compounds. Addressing these challenges through rational design and comprehensive preclinical evaluation will be key to unlocking the full potential of this promising chemical scaffold. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 4-Amino-7-bromo-6-methylquinoline with high purity?

- Methodological Answer : The synthesis of halogenated quinolines often involves multi-step reactions starting from substituted aniline precursors. For example, microwave-assisted reactions using Lewis acid catalysts like Bi(OTf)₃ in acetonitrile have been effective for analogous brominated quinolines, yielding products in ~81% after purification via flash chromatography (ethyl acetate/cyclohexane). Recrystallization with pentane/ethyl acetate mixtures further enhances purity . While direct synthesis protocols for this compound are not explicitly detailed in the evidence, similar bromination and amination strategies (e.g., electrophilic substitution or coupling reactions) can be adapted, with careful monitoring by TLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and substituent positions. The bromine atom’s deshielding effects can be analyzed via NMR chemical shifts .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) enables precise determination of molecular geometry and hydrogen-bonding interactions. For example, SHELX refinement can resolve screw-boat conformations in quinoline derivatives, as seen in dihydroquinoline structures .

Advanced Research Questions

Q. How does the bromine substitution at the 7-position influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) compared to other halogenated quinolines?

- Methodological Answer : Bromine’s electronegativity and leaving-group ability make 7-bromo-substituted quinolines highly reactive in NAS. Comparative studies with chloro- or iodo-analogs (e.g., 6-Bromo-2-chloro-4-methylquinoline and 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline ) reveal that bromine enhances reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the 6-methyl group may necessitate optimized catalytic systems (e.g., Pd(PPh₃)₄ with microwave activation) .

Q. What experimental approaches can validate the biological activity of this compound against enzyme targets implicated in disease pathways?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorescence-based assays using recombinant enzymes (e.g., kinases or proteases) can quantify IC₅₀ values. For quinoline derivatives, competitive binding studies with ATP analogs are common .

- Molecular Docking : Tools like AutoDock Vina can model interactions between the compound’s amino and bromine groups with active-site residues. Comparative analysis with 8-amidoquinoline fluorescent probes highlights the importance of substituent positioning for target engagement.

Q. How can researchers address discrepancies between computational modeling predictions and empirical data regarding the compound’s molecular interactions?

- Methodological Answer :

- Refinement Tools : Use SHELXL’s robust least-squares refinement to resolve conflicts between predicted (DFT-optimized) and crystallographic bond lengths/angles .

- Cross-Validation : Pair NMR-derived torsional angles with SCXRD data. For example, puckering parameters (e.g., θ = 129.2° in dihydroquinolines ) can validate conformational predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.